
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is a chemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 g/mol . . This compound is a derivative of tryptophan, an essential amino acid, and is used in various chemical and biological research applications.
Preparation Methods
The synthesis of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate typically involves the protection of the amino group of L-tryptophan followed by esterification. One common method includes the following steps :
Protection of the amino group: The amino group of L-tryptophan is protected using tert-butoxycarbonyl (Boc) to form Boc-L-tryptophan.
Esterification: The carboxyl group of Boc-L-tryptophan is esterified using methanol and a suitable catalyst to form Boc-L-tryptophan methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .
Chemical Reactions Analysis
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring or the ester group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is used in studies involving protein synthesis and modification, as it can be incorporated into peptides and proteins.
Medicine: Research involving this compound includes the development of new drugs and therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. As a derivative of tryptophan, it can be incorporated into proteins and peptides, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate include other tryptophan derivatives such as:
- tert-Butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate
- 1-Boc-D-tryptophan methyl ester
These compounds share structural similarities but differ in specific functional groups and stereochemistry, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific configuration and functional groups, making it valuable for targeted research applications.
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 5-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-7-12-9-11(5-6-14(12)19)10-13(18)15(20)22-4/h5-9,13H,10,18H2,1-4H3/t13-/m0/s1 |
InChI Key |
KKNQVUALKZTQIP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


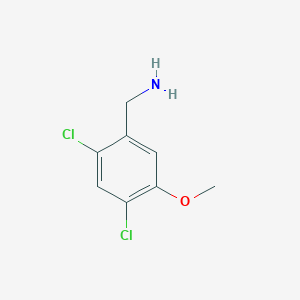
![(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B12990007.png)
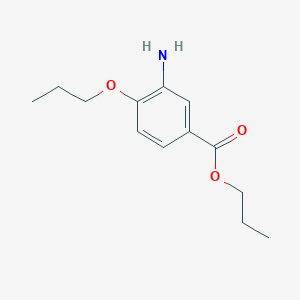
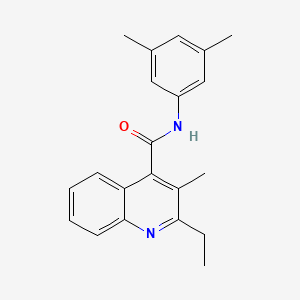
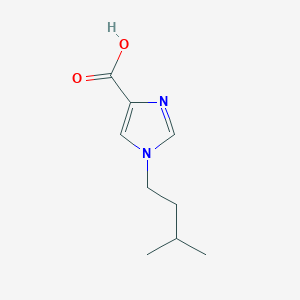
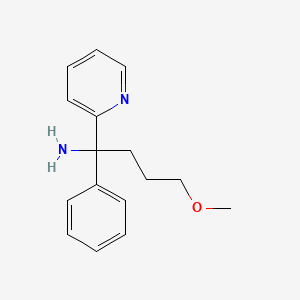
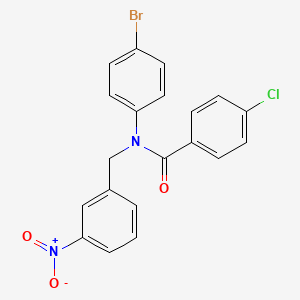
![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12990054.png)
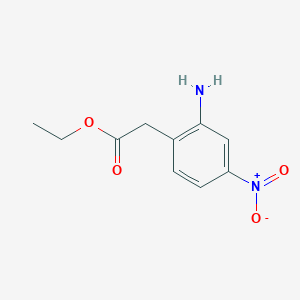
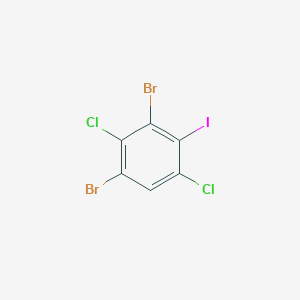
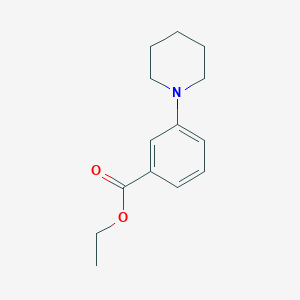
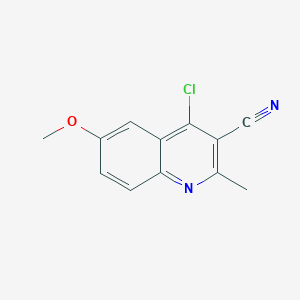
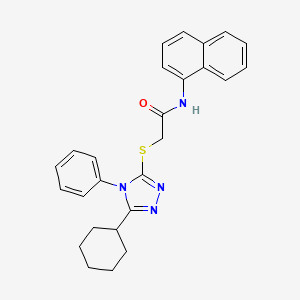
![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
